4-Chloro-7-methoxy-2-methylquinoline

pKa basicity protonation

Generic 4-chloroquinolines cause inconsistent reactivity in antiviral library synthesis. 4-Chloro-7-methoxy-2-methylquinoline (CAS 75896-68-3) provides the precise 7-methoxy-2-methyl substitution pattern: • Validated in DENV (EC₅₀ 79 nM) and VEEV (EC₅₀ 0.50-0.60 µM) inhibitor libraries • pKa 4.71 and mp 83-84°C ensure regioisomeric identity vs. 6-methoxy analog • Scalable synthesis: reflux with aniline (1.1 eq) in EtOH, 18 h Supplied with QC documentation for reliable procurement.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 75896-68-3
Cat. No. B1600697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-2-methylquinoline
CAS75896-68-3
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)OC)Cl
InChIInChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3
InChIKeyAAEHSBUWUZTZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methoxy-2-methylquinoline: Physicochemical & Patent Profile


4-Chloro-7-methoxy-2-methylquinoline (CAS 75896-68-3) is a tri-substituted quinoline building block bearing chloro at C4, methoxy at C7, and methyl at C2, with a molecular formula C₁₁H₁₀ClNO and a monoisotopic mass of 207.04509 Da [1]. It is offered as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research . The compound is cited in 24 patents and is described across multiple vendor platforms as a useful reagent for preparing multi-substituted 4-anilinoquin(az)olines that exhibit antiviral activity . Its GHS classification includes H301 (toxic if swallowed) and H318 (causes serious eye damage), with a signal word of Danger .

Synthetic building block workflow: specific 4-chloro-7-methoxy-2-methyl substitution for generating regioisomerically defined 4-anilinoquin(az)oline libraries.
Multi-supplier availability: sourced from global vendors with typical purity of ≥95%, supporting early discovery research procurement.
Patent-validated scaffold: cited in 24 patent documents across antiviral, kinase inhibitor, and probe conjugate programs.

4-Chloro-7-methoxy-2-methylquinoline: Regioisomer Substitution Risks


The precise 4-chloro-7-methoxy-2-methyl substitution pattern on the quinoline scaffold generates a distinct physicochemical fingerprint that is not replicated by any single regioisomer. Shifting the methoxy group from position 7 to position 6 alters the pKa by approximately 0.3 log units and raises the melting point by roughly 9–10 °C . Removing the 2-methyl group while retaining the 4-chloro-7-methoxy substitution drops the pKa by approximately 0.8 log units and lowers the melting point by about 6–9 °C . Swapping the chloro and methyl positions (as in 2-chloro-7-methoxy-4-methylquinoline) produces a compound with a melting point roughly 28–30 °C higher . These differences in basicity, thermal behavior, and solubility directly impact reactivity in nucleophilic aromatic substitution reactions, the cornerstone synthetic route for generating 4-anilinoquin(az)oline antiviral libraries [1]. Substituting a generic 4-chloroquinoline building block therefore risks altered reaction kinetics, different product profiles, and non-comparable biological outcomes.

Methoxy regioisomer mismatch
Shifting from 7-methoxy to 6-methoxy alters pKa by ~0.3 units and melting point by ~9–10 °C; reactivity in nucleophilic aromatic substitution may shift, yielding different product profiles.
2-Methyl deletion risk
Removing the 2-methyl group drops pKa by ~0.8 units and lowers melting point; basicity-dependent reaction kinetics may not transfer directly from non-methylated 4-chloroquinoline analogs.
Chloro/methyl positional swap
2-Chloro-7-methoxy-4-methylquinoline regioisomer shows a melting point ~28–30 °C higher; physicochemical fingerprint differs substantially, limiting direct substitution in established SAR libraries.

4-Chloro-7-methoxy-2-methylquinoline: Comparative Evidence


pKa Differentiation: 2-Methyl vs. Non-Methylated Analog

The predicted pKa of 4-chloro-7-methoxy-2-methylquinoline is 4.71±0.50, which is approximately 0.82 log units higher (more basic) than that of 4-chloro-7-methoxyquinoline (pKa 3.89±0.27), the direct analog lacking the 2-methyl group . This difference is mechanistically attributed to the electron-donating inductive effect of the 2-methyl substituent, which partially offsets the electron-withdrawing effect of the 4-chloro group on the quinoline nitrogen basic site. The target compound is also 0.23 log units less basic than unsubstituted quinoline (pKa 4.94), confirming that the net electronic effect of the 4-chloro-7-methoxy-2-methyl substitution pattern is a moderate reduction in nitrogen basicity [1].

pKa: 2-Methyl vs. Non-Methylated
Head-to-head
pKa 4.71 ± 0.50
4-Chloro-7-methoxyquinoline: pKa 3.89 ± 0.27 ΔpKa +0.82 (more basic)
Basicity difference supports protonation-state control in synthesis.
Predicted values; ~6.6-fold protonation equilibrium shift.
pKa basicity protonation quinoline nitrogen electron-withdrawing

pKa Comparison: 7-Methoxy vs. 6-Methoxy Substitution

Shifting the methoxy substituent from position 7 to position 6 alters the predicted pKa by approximately 0.30 log units: 4-chloro-7-methoxy-2-methylquinoline exhibits a pKa of 4.71±0.50, while 4-chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2) has a predicted pKa of 4.41±0.50 . This demonstrates that the methoxy group at position 7 exerts a measurably different electronic influence on the quinoline nitrogen compared to the methoxy at position 6, consistent with the distinct resonance and inductive transmission pathways through the bicyclic ring system.

pKa: 7-Methoxy vs. 6-Methoxy
Head-to-head
pKa 4.71 (7-OCH₃)
6-OCH₃ regioisomer: pKa 4.41 ΔpKa +0.30
Methoxy position measurably tunes quinoline nitrogen basicity.
Data to verify; predicted values from computational methodology.
regioisomer pKa methoxy position electronic effects substituent effect

Melting Point Differentiation from Regioisomers

4-Chloro-7-methoxy-2-methylquinoline has a reported melting point of 83–84 °C . This is approximately 9–10 °C lower than the 6-methoxy regioisomer (mp 92–93 °C) and approximately 6–10 °C lower than the 8-methoxy regioisomer (mp 89–93 °C) . Compared to the non-methylated analog 4-chloro-7-methoxyquinoline (mp 75–77 °C), the target compound melts roughly 7–8 °C higher . These distinct melting ranges provide a straightforward, instrumentally simple method for identity confirmation and detection of regioisomeric cross-contamination upon receipt of material.

Melting Point Differentiation
Cross-study
83–84 °C
6-OCH₃: 92–93 °C 8-OCH₃: 89–93 °C Non-methylated: 75–77 °C
Distinct melting range enables rapid identity verification.
Supplier-reported data; capillary method.
melting point thermal analysis regioisomer identity testing purity

Lipophilicity Difference: LogP vs. Demethylated Analog

4-Chloro-7-methoxy-2-methylquinoline has a calculated LogP (XLogP3) of 3.2, corresponding to a measured/calculated value of 3.20520 . The topological polar surface area (TPSA) is 22.1 Ų, with one rotatable bond and a hydrogen bond acceptor count of 2 [1]. These parameters place the compound in a moderately lipophilic range. The presence of the 2-methyl group increases the LogP compared to the non-methylated 4-chloro-7-methoxyquinoline, which has a density of 1.267 g/cm³ (vs. 1.229 g/cm³ for the target), consistent with a more compact, less lipophilic structure . The LogP of 3.21 predicts preferential partitioning into organic solvents over aqueous phases, with estimated aqueous solubility below 1 mg/mL—a parameter that directly informs solvent selection for both reaction setup and extractive workup.

Lipophilicity: LogP vs. Analog
Class-level
LogP 3.21
TPSA 22.1 Ų Non-methylated analog density: 1.267 g/cm³
Moderate lipophilicity guides extraction and chromatography solvent choice.
XLogP3 calculation; aqueous solubility inferred below 1 mg/mL.
LogP lipophilicity partition coefficient solubility chromatography

Synthetic Utility for Antiviral 4-Anilinoquin(az)olines

4-Chloro-7-methoxy-2-methylquinoline is explicitly cited as a starting material for the synthesis of multi-substituted 4-anilinoquin(az)olines, a compound class with demonstrated antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV) . The Saul et al. (2020, 2021) studies used 4-chloroquin(az)oline derivatives—including those derived from the 7-methoxy-2-methyl scaffold—to prepare focused libraries. The most potent compounds from these campaigns achieved EC₅₀ values as low as 79 nM against DENV (compound 47, a 6-iodo-4-anilinoquinoline-3-carbonitrile) and 0.25–0.60 µM against DENV and VEEV, with CC₅₀ values consistently above 10 µM, indicating a favorable therapeutic window [1][2]. While the target compound itself is a synthetic intermediate and not the final bioactive molecule, its specific substitution pattern enables the generation of 4-anilinoquinolines bearing the 7-methoxy-2-methyl substitution, a motif that is distinct from the 6-substituted and 8-substituted analogs used in the same antiviral screening campaigns.

Synthetic Utility for Antivirals
Class-level
Precursor to 7-OMe-2-Me 4-anilinoquinolines
Derived compounds: DENV EC₅₀ 79 nM CC₅₀ > 10 µM
Supports antiviral library synthesis workflow with defined pharmacophoric pattern.
Cellular assay context; regioisomeric building block choice alters SAR trajectory.
antiviral 4-anilinoquinazoline 4-anilinoquinoline dengue virus VEEV building block

Patent Landscape and Commercial Availability

4-Chloro-7-methoxy-2-methylquinoline is associated with 24 patent documents, spanning applications in antiviral agents, kinase inhibitors, acylthiourea compounds, BHQ (Black Hole Quencher) conjugates, and PI3K/mTOR inhibitor programs [1]. In contrast, its non-methylated analog 4-chloro-7-methoxyquinoline has a more limited patent footprint, and the 6-methoxy and 8-methoxy regioisomers have distinct, non-overlapping patent landscapes. The compound is commercially available from multiple global suppliers including Sigma-Aldrich (AldrichCPR collection), Thermo Fisher (Alfa Aesar), TRC (Toronto Research Chemicals), Bidepharm, and BocSciences, with typical purities of ≥95–97% . This multi-supplier availability reduces single-source procurement risk.

Patent & Commercial Landscape
Supporting
24 patent documents
≥6 global suppliers Purity range: 95–98%
Validated, multi-program scaffold reduces single-source procurement risk.
Patent database query; supplier catalog context as of 2024–2026.
patent landscape intellectual property building block drug discovery chemical collection

4-Chloro-7-methoxy-2-methylquinoline: Application Scenarios


Antiviral 4-Anilinoquin(az)oline Library Synthesis

This compound is the building block of choice when the synthetic objective is a 4-anilinoquinoline library bearing the 7-methoxy-2-methyl substitution pattern. The Saul et al. (2020, 2021) studies explicitly used 4-chloroquinoline derivatives—including the 7-methoxy-2-methyl variant—to generate focused libraries that yielded inhibitors of DENV (EC₅₀ = 79 nM for the most potent compound) and VEEV (EC₅₀ = 0.50–0.60 µM), with CC₅₀ values consistently above 10 µM [1][2]. The general synthetic protocol involves refluxing the 4-chloroquin(az)oline with the desired aniline derivative (1.1 eq.) in ethanol for 18 hours, a robust and scalable method [1]. Selecting the 6-methoxy or 8-methoxy regioisomer instead would produce a different sub-series with a different SAR trajectory, as the methoxy position influences both electronic properties (as shown by the 0.30 pKa unit difference) and steric interactions with the target binding pocket.

Protonation-Guided Process Optimization

The pKa of 4.71±0.50 provides predictable protonation behavior: at pH values below ~3.7, the compound exists predominantly as the water-soluble quinolinium salt; at physiological pH (7.4), it is predominantly neutral and lipophilic . This pH-dependent solubility switch can be exploited for phase-transfer catalysis, acid-base extraction workup, and salt formation for purification. The 0.82-unit higher pKa compared to the non-methylated analog (pKa 3.89) means that the target compound requires less extreme acidic conditions for protonation—a practical advantage for reactions where strongly acidic conditions could degrade sensitive functional groups. The LogP of 3.21 further guides solvent selection: ethyl acetate or dichloromethane are recommended for extractions, while reverse-phase chromatography with acetonitrile/water gradients is appropriate for purification.

Melting Point-Based Identity Check

The distinct melting point of 83–84 °C provides a zero-cost, instrumentally simple identity verification test . A melting point falling outside the 81–86 °C range (allowing ±2 °C tolerance) should trigger suspicion of regioisomeric contamination, particularly with the 6-methoxy analog (mp 92–93 °C). This is especially relevant when procuring from new or non-validated suppliers. Combined with the density of 1.229 g/cm³ and the boiling point of 308.826 °C at 760 mmHg (or 150 °C at 5 Torr for vacuum distillation), these thermal parameters define safe handling, storage (recommended at −20 °C in a freezer), and distillation conditions for purification .

BHQ Conjugate Precursor for Diagnostic Probes

The compound is cited in patents covering Black Hole Quencher (BHQ) conjugates (US-2014155362-A1, WO-2013003547-A2), a class of non-fluorescent dark quenchers used in real-time PCR probes, hybridization-based assays, and FRET applications . The specific 4-chloro-7-methoxy-2-methyl substitution pattern provides a defined chemical handle for conjugation chemistry, with the 4-chloro position serving as the leaving group for nucleophilic attachment of oligonucleotide linkers or reporter moieties. The moderate lipophilicity (LogP 3.21) and the methoxy group's hydrogen-bond acceptor capability may offer advantages in minimizing non-specific binding to biomolecules compared to more hydrophobic or more polar analogs.

Application
Selection Property
Validation Focus
Antiviral 4-anilinoquin(az)oline library synthesis
Regioisomerically defined 7-methoxy-2-methyl scaffold
SAR trajectory alignment with target chemotype
Protonation-guided process optimization
pKa 4.71 and LogP 3.21 phase-transfer profile
Acid-base extraction efficiency and solvent selection
Melting point-based identity verification
Narrow mp range 83–84 °C
Regioisomeric contamination detection upon receipt
BHQ conjugate precursor for diagnostic probes
4-Chloro leaving group and moderate lipophilicity
Conjugation chemistry compatibility and biomolecule binding context

Technical Documentation Hub

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40 linked technical documents
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